[3H]lysergic acid diethylamide
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Overview
Description
[3H]Lysergic acid diethylamide is a radiolabeled form of lysergic acid diethylamide, a potent hallucinogenic compound. Lysergic acid diethylamide is derived from lysergic acid, which is a naturally occurring alkaloid found in the ergot fungus Claviceps purpurea. The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide begins with lysergic acid, which can be obtained from the ergot fungus. The lysergic acid is then converted to lysergic acid diethylamide through a series of chemical reactions. The key steps include:
Formation of Lysergic Acid Amide: Lysergic acid is reacted with diethylamine to form lysergic acid amide.
Cyclization: The lysergic acid amide undergoes cyclization to form lysergic acid diethylamide.
Industrial Production Methods
Industrial production of lysergic acid diethylamide involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes:
Fermentation: Cultivation of Claviceps purpurea to produce lysergic acid.
Extraction and Purification: Extraction of lysergic acid from the fungal biomass followed by purification.
Chemical Synthesis: Conversion of purified lysergic acid to lysergic acid diethylamide using diethylamine.
Chemical Reactions Analysis
Types of Reactions
Lysergic acid diethylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the lysergic acid diethylamide molecule.
Substitution: Substitution reactions can introduce different functional groups into the lysergic acid diethylamide structure.
Common Reagents and Conditions
Oxidizing Agents: Peroxidases such as horseradish peroxidase and myeloperoxidase can oxidize lysergic acid diethylamide.
Reducing Agents: Various reducing agents can be used to modify the structure of lysergic acid diethylamide.
Solvents: Common solvents include ethanol and distilled water.
Major Products Formed
2-Oxo-3-Hydroxy-Lysergic Acid Diethylamide: Formed through oxidation.
N-Desmethyl-Lysergic Acid Diethylamide: Another oxidation product.
Scientific Research Applications
Lysergic acid diethylamide and its radiolabeled form [3H]lysergic acid diethylamide have numerous scientific research applications:
Neuroscience: Used to study the binding and activity of serotonin receptors in the brain.
Pharmacology: Investigated for its effects on mood, perception, and cognition.
Psychiatry: Explored for potential therapeutic applications in treating anxiety, depression, and other psychiatric disorders.
Biochemistry: Utilized in studies of receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
Lysergic acid diethylamide exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor . The binding of lysergic acid diethylamide to these receptors leads to altered neurotransmission and changes in brain connectivity. This results in the characteristic hallucinogenic effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
Psilocybin: Another hallucinogenic compound found in certain mushrooms.
Mescaline: A naturally occurring hallucinogen found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Uniqueness
Lysergic acid diethylamide is unique due to its high potency and the specific receptor interactions it engages in. Unlike psilocybin and mescaline, lysergic acid diethylamide has a more complex structure and a broader range of effects on the central nervous system .
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-(tritritiomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3 |
InChI Key |
VAYOSLLFUXYJDT-QZGBZKRISA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Origin of Product |
United States |
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